Cas no 84766-91-6 (Tert-butyl 2-hydroxypyrrolidine-1-carboxylate)

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate structure
84766-91-6 structure
Product Name:Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
Número CAS:84766-91-6
MF:C9H17NO3
Megavatios:187.236182928085
MDL:MFCD09031185
CID:707485
PubChem ID:13113491
Update Time:2024-10-26

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 1-Pyrrolidinecarboxylicacid, 2-hydroxy-, 1,1-dimethylethyl ester
    • tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
    • 2-Hydroxy-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
    • N-Boc-Pyrrolidin-2-Ol
    • TERT‐BUTYL 2‐HYDROXY‐1‐PYRROLIDINECARBOXYLATE
    • 1-Boc-2-hydroxypyrrolidine
    • N-BOC PRROLIDIN-2-OL
    • AK158067
    • 2-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
    • N-tert-butoxycarbonyl-2-hydroxypyrrolidine
    • FCH864176
    • 1-(tert-Butoxycarbonyl)pyrrolidine-2-ol
    • SY046084
    • AX8143557
    • 1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate (ACI)
    • tert-Butyl 2-hydroxy-1-pyrrolidinecarboxylate
    • CS-D0581
    • AKOS006290080
    • SCHEMBL559852
    • DTXSID10518803
    • F14813
    • MFCD09031185
    • DS-9136
    • 84766-91-6
    • Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
    • MDL: MFCD09031185
    • Renchi: 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h7,11H,4-6H2,1-3H3
    • Clave inchi: NUYWPLSBEHXOHO-UHFFFAOYSA-N
    • Sonrisas: O=C(N1C(O)CCC1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 187.12084340g/mol
  • Masa isotópica única: 187.12084340g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 198
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 49.8
  • Xlogp3: 1.6

Propiedades experimentales

  • Punto de ebullición: 273.3°C at 760 mmHg

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Información de Seguridad

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UL261-250mg
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95+%
250mg
1452CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UL261-100mg
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95+%
100mg
698CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UL261-1g
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95+%
1g
3839CNY 2021-05-08
TRC
H949810-500mg
2-Hydroxy-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
84766-91-6
500mg
$ 201.00 2023-09-07
TRC
H949810-5g
2-Hydroxy-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
84766-91-6
5g
$ 1608.00 2023-09-07
ChemScence
CS-D0581-250mg
N-BOC PRROLIDIN-2-OL
84766-91-6 ≥98.0%
250mg
$40.0 2022-04-26
ChemScence
CS-D0581-1g
N-BOC PRROLIDIN-2-OL
84766-91-6 ≥98.0%
1g
$98.0 2022-04-26
ChemScence
CS-D0581-5g
N-BOC PRROLIDIN-2-OL
84766-91-6 ≥98.0%
5g
$341.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T99780-100mg
tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95%
100mg
¥56.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T99780-5g
tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95%
5g
¥857.0 2023-09-06

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Potassium acetate Solvents: Water ;  -78 °C
1.3 Reagents: Ammonium chloride Solvents: Diethyl ether ,  Water ;  -78 °C → rt
Referencia
Enantioselective synthesis of martinelline chiral core and its diastereomer using asymmetric tandem Michael-aldol reaction
Yoshitomi, Yayoi; Arai, Hiromi; Makino, Kazuishi; Hamada, Yasumasa, Tetrahedron, 2008, 64(51), 11568-11579

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  -78 °C; 5 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C
Referencia
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives
Chen, Cheng; Kattanguru, Pullaiah; Tomashenko, Olesya A.; Karpowicz, Rafal; Siemiaszko, Gabriela; et al, Organic & Biomolecular Chemistry, 2017, 15(25), 5364-5372

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Zirconocene chloride hydride Solvents: Tetrahydrofuran ;  1 h, rt
Referencia
Hydrozirconation of four-, five-, six- and seven-membered N-alkoxycarbonyl lactams to lactamols
Piperno, Anna; Carnovale, Caterina; Giofre, Salvatore V.; Iannazzo, Daniela, Tetrahedron Letters, 2011, 52(51), 6880-6882

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C
Referencia
Nucleophilic synthesis of enantiopure 2-(tributylstannyl)pyrrolidines and piperidines
Gawley, Robert E.; Barolli, Graciela; Madan, Sachin; Saverin, Michele; O'Connor, Sean, Tetrahedron Letters, 2004, 45(8), 1759-1761

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
Referencia
Homochiral lithium amides for the asymmetric synthesis of β-amino acids
Davies, Stephen G.; Garrido, Narciso M.; Kruchinin, Dennis; Ichihara, Osamu; Kotchie, Luke J.; et al, Tetrahedron: Asymmetry, 2006, 17(12), 1793-1811

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  -78 °C; 1.5 h, -78 °C; -78 °C → 0 °C
1.5 Reagents: Water
1.6 Reagents: Potassium sodium tartrate Solvents: Water ;  5 min
Referencia
One-Pot Double-Annulation Strategy for the Synthesis of Unusual Fused Bis-Heterocycles
Abdul-Rashed, Shukree; Alachouzos, Georgios ; Brennessel, William W. ; Frontier, Alison J., Organic Letters, 2020, 22(11), 4350-4354

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Dichloromethane
Referencia
(Diacetoxyiodo)benzene
Moriarty, Robert M.; Chany, Calvin J. II; Kosmeder, Jerome W. II, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-9

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  30 h, 20 bar, 70 °C
Referencia
Tandem hydroformylation-hydrazone formation-Fischer indole synthesis: A novel approach to tryptamides
Schmidt, Axel M.; Eilbracht, Peter, Organic & Biomolecular Chemistry, 2005, 3(12), 2333-2343

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
Referencia
New synthesis of a pyrroloquinoline skeleton, the Martinelline core, using a tandem Michael-aldol strategy
Hara, Osamu; Sugimoto, Kazuhiko; Makino, Kazuishi; Hamada, Yasumasa, Synlett, 2004, (9), 1625-1627

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  45 min, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium bicarbonate ,  Hydrogen peroxide Solvents: Water
Referencia
One-Pot Formation of Piperidine- and Pyrrolidine-Substituted Pyridinium Salts via Addition of 5-Alkylaminopenta-2,4-dienals to N-Acyliminium Ions: Application to the Synthesis of (±)-Nicotine and Analogs
Peixoto, Sabrina; Nguyen, Tuan Minh; Crich, David; Delpech, Bernard; Marazano, Christian, Organic Letters, 2010, 12(21), 4760-4763

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
Referencia
A Facile Preparation of Enecarbamates
Dieter, R. Karl; Sharma, Ram R., Journal of Organic Chemistry, 1996, 61(12), 4180-4184

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  20 min, rt
Referencia
Synthesis of Tylocrebrine and Related Phenanthroindolizidines by VOF3-Mediated Oxidative Aryl-Alkene Coupling
Niphakis, Micah J.; Georg, Gunda I., Organic Letters, 2011, 13(2), 196-199

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 80 min, 78 °C
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water
Referencia
Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)-H Functionalization
Chen, Mo ; Ventura, Austin M. ; Das, Soumik ; Ibrahim, Ammar F. ; Zimmerman, Paul M. ; et al, Journal of the American Chemical Society, 2023, 145(37), 20176-20181

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 80 min, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water
Referencia
Palladium-Catalyzed Difunctionalization of Enol Ethers to Amino Acetals with Aminals and Alcohols
Xie, Yinjun; Hu, Jianhua; Xie, Pan; Qian, Bo; Huang, Hanmin, Journal of the American Chemical Society, 2013, 135(49), 18327-18330

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Methanol ,  Potassium sodium tartrate Solvents: Water ;  -78 °C → rt; 3 h, rt
Referencia
Bronsted acid catalyzed regioselective aza-Ferrier reaction: a novel synthetic method for α-(N-Boc-2-pyrrolidinyl) aldehydes
Tayama, Eiji; Otoyama, Seijun; Isaka, Wataru, Chemical Communications (Cambridge, 2008, (35), 4216-4218

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  1 h, -40 °C
Referencia
On the synthesis of α-amino sulfoxides
Rayner, Peter J.; Gelardi, Giacomo; O'Brien, Peter; Horan, Richard A. J.; Blakemore, David C., Organic & Biomolecular Chemistry, 2014, 12(21), 3499-3512

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water ;  overnight, rt
Referencia
Synthesis of N'-substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides
Freeman, Noam S.; Hurevich, Mattan; Gilon, Chaim, Tetrahedron, 2009, 65(8), 1737-1745

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water ;  10 h, rt
1.2 Reagents: Sodium carbonate ;  pH 6.5, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Referencia
Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket
Omran, Anahid; Eslamimehr, Shakiba; Crider, A. Michael; Neumann, William L., Bioorganic & Medicinal Chemistry Letters, 2018, 28(10), 1897-1902

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Raw materials

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Preparation Products

Proveedores recomendados
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
TAIXING JOXIN BIO-TEC CO.,LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd